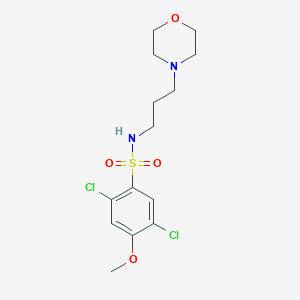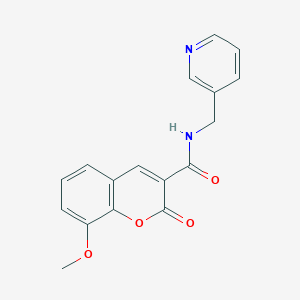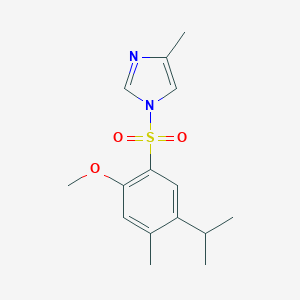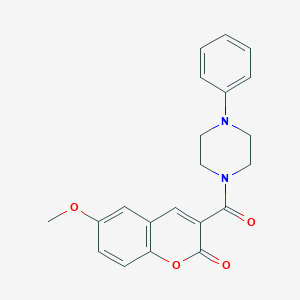
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been found to possess interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood. However, it is believed that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have a number of biochemical and physiological effects. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to reduce the levels of certain inflammatory cytokines, which play a role in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. One area of research is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. Another area of research is the investigation of the mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which could provide insights into its potential applications in medicine. Additionally, further studies are needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in humans, which could pave the way for its use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-pyridinylamine with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which can be purified through recrystallization.
Scientific Research Applications
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been extensively studied for its potential applications in various areas of medicine. One of the most significant applications of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is in the treatment of cancer. Studies have shown that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Product Name |
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
Molecular Formula |
C10H15N3O2S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c1-9-4-5-11-10(8-9)12-16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12) |
InChI Key |
CENQLIOOBDWFLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)

